(R,R)-Et-BPE
Overview
Description
(R,R)-Et-BPE, also known as (R,R)-Ethyl-Bisphosphine Ethane, is a chiral bisphosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is particularly valued for its ability to induce high enantioselectivity in various chemical reactions, making it a crucial component in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (R,R)-Et-BPE can be synthesized through several methods, one of which involves the reaction of ethylphosphine with a suitable chiral auxiliary under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the final product meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions: (R,R)-Et-BPE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: this compound can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent degradation of the ligand.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted bisphosphine ligands.
Scientific Research Applications
(R,R)-Et-BPE has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in asymmetric catalysis to produce enantiomerically pure compounds, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: this compound is employed in the synthesis of chiral drugs, which require high enantioselectivity to ensure their efficacy and safety.
Industry: It is used in the production of agrochemicals, flavors, and fragrances, where enantiomeric purity is crucial.
Mechanism of Action
The mechanism by which (R,R)-Et-BPE exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which stabilizes the desired enantiomer and lowers the activation energy for its formation.
Comparison with Similar Compounds
- (R,R)-Me-BPE (Methyl-Bisphosphine Ethane)
- (R,R)-iPr-BPE (Isopropyl-Bisphosphine Ethane)
- (R,R)-tBu-BPE (Tert-Butyl-Bisphosphine Ethane)
Comparison: (R,R)-Et-BPE is unique in its balance of steric and electronic properties, which makes it highly effective in inducing enantioselectivity in a wide range of reactions. Compared to (R,R)-Me-BPE, this compound offers better solubility and stability. When compared to (R,R)-iPr-BPE and (R,R)-tBu-BPE, this compound provides a more favorable steric environment for certain catalytic processes, making it a preferred choice in specific applications.
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLVPABLMMKI-BRSBDYLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465660 | |
Record name | (R,R)-Et-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-62-9 | |
Record name | Et-bpe, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Et-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ET-BPE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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